Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Overview
Description
Methyl 7-oxabicyclo[221]hept-2-ene-2-carboxylate is a bicyclic compound with the molecular formula C8H10O3 It is a derivative of 7-oxabicyclo[22This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate typically involves a Diels-Alder reaction between furan and maleic anhydride, followed by esterification. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cycloaddition and subsequent esterification .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid.
Reduction: 7-oxabicyclo[2.2.1]hept-2-ene-2-methanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
- 7-Oxabicyclo[2.2.1]hept-2-ene-5-carboxylate
- 7-Oxabicyclo[2.2.1]heptane
Uniqueness
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate is unique due to its specific substitution pattern and the presence of an ester group at the 2-position. This structural feature imparts distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKZEQOMYNEBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518424 | |
Record name | Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86708-65-8 | |
Record name | Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.